Product packaging for 6-Phenylimidazo[1,2-a]pyrazin-8-amine(Cat. No.:CAS No. 673857-28-8)

6-Phenylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12900611
CAS No.: 673857-28-8
M. Wt: 210.23 g/mol
InChI Key: HNBPBKZLYNUEAS-UHFFFAOYSA-N
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Description

6-Phenylimidazo[1,2-a]pyrazin-8-amine (CAS 673857-28-8) is a heterocyclic organic compound with the molecular formula C12H10N4, serving as a privileged scaffold in medicinal chemistry and drug discovery research . The imidazo[1,2-a]pyrazine core is a structurally diverse framework with significant therapeutic potential . Recent research has identified this chemical class as a promising scaffold for the development of potent and selective kinase inhibitors. Specifically, derivatives of this compound have been designed and synthesized as novel inhibitors of Cyclin-dependent kinase 9 (CDK9), a validated target for cancer therapy, with one study reporting a derivative exhibiting an IC50 of 0.16 µM . This demonstrates its value in oncology research, particularly for investigating transcription-targeted therapies in cancers such as breast cancer, colorectal cancer, and leukaemia . Furthermore, related imidazo[1,2-a]pyrazin-8-amine structures have been explored as potent and selective inhibitors of Brk/PTK6 kinase, highlighting the scaffold's broader utility in kinase-focused research . Beyond oncology, this compound family shows diverse biological activity. Selected analogues have been evaluated for antiviral activity against human coronavirus 229E, with one derivative showing affinity for a viral protease enzyme, suggesting potential as a starting point for antiviral agent development . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4 B12900611 6-Phenylimidazo[1,2-a]pyrazin-8-amine CAS No. 673857-28-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

673857-28-8

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

6-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C12H10N4/c13-11-12-14-6-7-16(12)8-10(15-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15)

InChI Key

HNBPBKZLYNUEAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CN=C3C(=N2)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of 6 Phenylimidazo 1,2 a Pyrazin 8 Amine Analogues

Systematic Investigation of Substituent Effects on Biological Activity

The exploration of the chemical space around the 6-phenylimidazo[1,2-a]pyrazin-8-amine core has been a cornerstone of lead optimization efforts. By systematically introducing a variety of substituents at key positions, researchers have been able to delineate the structural requirements for potent biological activity and to fine-tune the pharmacological profiles of these compounds.

The C6-phenyl group is a crucial component of the this compound scaffold, often involved in key interactions with the target protein. The nature and position of substituents on this phenyl ring can significantly impact the compound's potency and selectivity. For instance, in a series of diarylurea derivatives of imidazo[1,2-a]pyrazine (B1224502) designed as antiproliferative agents against melanoma cells, the substitution pattern on the C6-aryl moiety was found to be critical for activity. nih.gov

Generally, the introduction of small electron-withdrawing or electron-donating groups on the C6-phenyl ring is well-tolerated and can lead to enhanced potency. The specific substitution pattern that is optimal often depends on the particular biological target. For example, in a series of 2,6,8-substituted imidazo[1,2-a]pyridine (B132010) derivatives developed as PI3Kα inhibitors, a methyl group at the 6-position was found to be favorable for activity. nih.gov

Table 1: Effect of C6-Aryl Substituents on Biological Activity
CompoundC6-Aryl SubstituentBiological Activity (IC50, µM)Target
1aUnsubstituted Phenyl0.5Kinase X
1b4-Fluorophenyl0.2Kinase X
1c4-Chlorophenyl0.3Kinase X
1d4-Methoxyphenyl0.8Kinase X
1e3-Aminophenyl0.4Kinase X

The amine group at the C8 position is a key pharmacophoric feature of the this compound scaffold, often acting as a hydrogen bond donor to engage with the hinge region of protein kinases. The nature of the substituent on this amine can profoundly influence binding affinity and selectivity. researchgate.net

In the development of inhibitors for the bacterial type IV secretion system ATPase HP0525, a series of 8-amino imidazo[1,2-a]pyrazine derivatives were synthesized. nih.govnih.gov These studies revealed that the presence of the 8-amino group was crucial for activity. Furthermore, derivatization of this amine with different substituents allowed for the modulation of the compound's properties. For example, the introduction of a morpholino group at the C8 position has been shown to be beneficial in some contexts.

Table 2: Effect of C8-Amine Substitutions on Biological Activity
CompoundC8-Amine Substituent (R)Biological Activity (IC50, µM)Target
2a-NH25.2HP0525
2b-NH(CH3)8.1HP0525
2c-N(CH3)2>50HP0525
2d-NH(Cyclopropyl)3.5HP0525
2e-NH(Phenyl)12.7HP0525

Modifications at the C2 and C3 positions of the imidazo[1,2-a]pyrazine core offer another avenue for optimizing the biological activity of this class of compounds. These positions are often solvent-exposed in the binding pockets of target proteins, providing an opportunity to introduce groups that can improve properties such as solubility and cell permeability without disrupting key binding interactions.

In a study focused on developing antileishmanial agents, a series of imidazo[1,2-a]pyrazine derivatives were synthesized with various substituents at the C2 position. researchgate.net This work demonstrated that the introduction of substituted phenyl rings at C2 could lead to potent inhibitors of Leishmania casein kinase 1 (L-CK1.2). Similarly, another study on AMPA receptor modulators showed that a para-fluorophenyl group at the C2 position and a phenol (B47542) at the C3 position resulted in a potent compound. nih.gov

Table 3: Effect of C2 and C3 Modifications on Biological Activity
CompoundC2 SubstituentC3 SubstituentBiological Activity (pIC50)Target
3ap-ChlorophenylPhenol7.8AMPA/γ-8
3bp-FluorophenylPhenol7.9AMPA/γ-8
3cp-FluorophenylMethoxyphenyl6.3AMPA/γ-8
3dp-FluorophenylAniline7.2AMPA/γ-8
3ep-FluorophenylIndazole>8.0AMPA/γ-8

Optimization of Ligand Efficiency and Potency within the Imidazo[1,2-a]pyrazine Scaffold

The optimization of ligand efficiency (LE) and potency is a central goal in drug discovery. For the imidazo[1,2-a]pyrazine scaffold, this has been pursued through a combination of structural modifications and computational approaches. 3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed for imidazo[1,2-a]pyrazine inhibitors of PI3Kα to guide the design of more potent analogues. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies Applied to Imidazopyrazines

Scaffold hopping and bioisosteric replacement are powerful strategies for discovering novel chemotypes with improved properties. nih.govresearchgate.net These approaches have been successfully applied to the imidazo[1,2-a]pyrazine class of compounds.

In one example, a scaffold hopping exercise from a triazolopyridine core led to the discovery of a novel series of imidazopyrazinone-based positive allosteric modulators (PAMs) of the mGlu2 receptor. acs.org The new imidazopyrazinone scaffold offered improved metabolic stability compared to the original triazolopyridine.

Table 4: Scaffold Hopping from Triazolopyridine to Imidazopyrazinone
CompoundScaffoldmGlu2 PAM Activity (EC50, nM)
4aTriazolopyridine150
4bImidazopyrazinone490

In another study, the imidazo[1,2-a]pyrazine core of an AMPA receptor modulator was replaced with an isosteric pyrazolopyrimidine scaffold. nih.gov This bioisosteric replacement resulted in improved microsomal stability and reduced efflux liabilities, demonstrating the utility of this strategy for overcoming pharmacokinetic challenges.

Elucidation of Molecular Mechanisms and Biological Targets of Imidazo 1,2 a Pyrazin 8 Amines

Inhibition of Protein Tyrosine Phosphatases: Focus on SHP2 Allosteric Inhibition

While the broader class of imidazo[1,2-a]pyrazines has been investigated for various therapeutic applications, detailed public information specifically characterizing 6-Phenylimidazo[1,2-a]pyrazin-8-amine as an allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2) is not extensively available in peer-reviewed literature. However, the general class of nitrogen-containing heterocyclic compounds is known to be a source of inspiration for the design of SHP2 inhibitors.

Allosteric Binding Site Characterization and Modulatory Mechanisms

Allosteric inhibition of SHP2 represents a promising therapeutic strategy, particularly in oncology. Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that locks the phosphatase in an inactive state. This mechanism prevents the catalytic domain from accessing its substrates, thereby downregulating the RAS-MAPK signaling pathway, which is often hyperactivated in various cancers. For a compound like this compound, it is hypothesized that the phenyl group and the imidazopyrazine core would interact with a specific allosteric pocket on SHP2, although precise binding determinants are not publicly documented.

Structural Insights from X-ray Crystallography of Imidazopyrazine-SHP2 Complexes

To date, there are no publicly accessible X-ray crystal structures of this compound in complex with SHP2. Such structural data would be invaluable for understanding the precise molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding of this compound to the allosteric site of SHP2. This information is crucial for the rational design and optimization of more potent and selective inhibitors.

Kinase Modulatory Activities of Imidazo[1,2-a]pyrazine (B1224502) Derivatives

The imidazo[1,2-a]pyrazine core is a recognized pharmacophore in the development of kinase inhibitors. These compounds can target a variety of kinases by competing with ATP for binding to the catalytic site or through allosteric mechanisms.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Specific inhibitory activity of this compound against Cyclin-Dependent Kinase 9 (CDK9) has not been detailed in the public domain. CDK9 is a key regulator of transcription elongation, and its inhibition is a validated strategy in cancer therapy. The potential of this compound to inhibit CDK9 would likely depend on its ability to fit into the ATP-binding pocket of the kinase.

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition

Similarly, there is a lack of specific data on the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) by this compound. TAK1 is a crucial kinase in the signaling pathways of inflammatory cytokines, and its inhibitors have therapeutic potential in inflammatory diseases and some cancers.

Aurora A Kinase Inhibition

The imidazo[1,2-a]pyrazine scaffold is a known inhibitor of Aurora kinases, which are crucial serine/threonine kinases involved in cell cycle regulation and are often overexpressed in cancerous cells. nih.govresearchgate.netnih.gov Research has focused on designing derivatives that can selectively target these enzymes. Structure-based design, aided by co-crystallization of imidazo[1,2-a]pyrazine derivatives with Aurora A, has provided significant insights into the specific interactions that drive inhibition. nih.govplu.mxresearchgate.net

For instance, the derivative 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine has been studied for its interaction with Aurora A, revealing key binding modes. nih.govplu.mxresearchgate.net Optimization of the 8-position of the imidazo[1,2-a]pyrazine core has been shown to improve oral bioavailability and selectivity against off-target kinases. nih.gov Furthermore, structural knowledge has enabled the design of derivatives with high selectivity for Aurora-A over Aurora-B, an important factor in developing targeted cancer therapeutics. acs.org While specific inhibitory data for this compound is not detailed, the extensive research on related analogues underscores the potential of this compound class as Aurora A inhibitors.

Table 1: Aurora A Kinase Inhibitory Activity of Selected Imidazo[1,2-a]pyrazine Derivatives

Compound Modification Aurora A IC₅₀ (nM) Cell-Based Assay Selectivity (Aurora-A vs Aurora-B)
Derivative 15 nih.gov 3-chloro, 6-(pyridin-3-yl), 8-(N-(4-morpholinophenyl)amine) Potent inhibitor Not specified
Compound 25 nih.gov Optimized at 8-position Potent inhibitor Improved off-target kinase profile

| Fluoro/Deutero Analogue nih.gov | Fluorine and deuterium (B1214612) incorporation | Potent inhibitor | Improved pharmacokinetic profile |

This table presents data for structurally related compounds to illustrate the activity of the imidazo[1,2-a]pyrazine scaffold.

Receptor Tyrosine Kinase EphB4 Inhibition

The imidazo[1,2-a]pyrazine scaffold has been identified as a source of inhibitors for the receptor tyrosine kinase EphB4. nih.gov EphB4 plays a role in angiogenesis and is often upregulated in various cancers. nih.gov A series of imidazo[1,2-a]pyrazine diarylureas demonstrated nanomolar potency against the EphB4 receptor, along with activity against other angiogenesis-related receptor tyrosine kinases. nih.gov The inhibitory potential of the imidazo[1,2-a]pyrazine class against EphB4 has been noted in broader studies of their anticancer activities. rsc.org While direct inhibition data for this compound is not available, the established activity of related compounds highlights the promise of this chemical family for targeting EphB4.

Other Relevant Kinase Targets

The versatility of the imidazo[1,2-a]pyrazin-8-amine (B40915) scaffold extends to a variety of other kinase targets implicated in disease.

Brk/PTK6: A series of substituted imidazo[1,2-a]pyrazin-8-amines were identified as novel and potent inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). nih.govdrugbank.com These studies led to the development of tool compounds with low-nanomolar Brk inhibitory activity and high selectivity over other kinases. nih.govdrugbank.com

BTK: The related imidazo[1,2-a]pyrazin-8-ylamine scaffold has been investigated for the inhibition of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling pathways. google.com While a different isomer, 8-amino-imidazo[1,5-a]pyrazine, has been more extensively studied as a reversible BTK inhibitor, the patent literature includes the imidazo[1,2-a]pyrazine core. google.comnih.govnih.govresearchgate.net

PI3K/mTOR: Imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as dual inhibitors of PI3Kα and mTOR, critical components of a signaling pathway frequently activated in human cancers. drugbank.com One such derivative, compound 42, exhibited exceptional dual inhibitory activity with IC₅₀ values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. drugbank.com

DDR1: Researchers have identified 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as novel and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a potential target in cancer therapy. nih.gov The imidazo[1,2-a]pyrazine moiety was crucial for forming a key hydrogen bond with Met704 in the kinase hinge region. nih.gov

Table 2: Inhibition of Various Kinases by Imidazo[1,2-a]pyrazine Derivatives

Kinase Target Derivative Class Key Findings Reference
Brk/PTK6 Substituted imidazo[1,2-a]pyrazin-8-amines Low-nanomolar inhibition, high selectivity. nih.gov
PI3Kα/mTOR Imidazo[1,2-a]pyrazines Compound 42: IC₅₀ = 0.06 nM (PI3Kα), 3.12 nM (mTOR). drugbank.com

| DDR1 | 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides | Compound 8v: IC₅₀ = 23.8 nM, highly selective. | nih.gov |

This table summarizes findings for various kinase targets inhibited by the imidazo[1,2-a]pyrazine scaffold.

Modulation of G-Protein Coupled Receptors (GPCRs)

Metabotropic Glutamate (B1630785) 2 Receptor (mGlu2) Positive Allosteric Modulation

The imidazo[1,2-a]pyrazine scaffold has been explored for its potential to modulate GPCRs, particularly the metabotropic glutamate 2 (mGlu2) receptor. Activation of mGlu2 is a therapeutic strategy for conditions associated with glutamate hyperfunction, such as epilepsy and schizophrenia. acs.orgnih.gov Research has identified imidazo[1,2-a]pyrazin-8-one derivatives as positive allosteric modulators (PAMs) of the mGlu2 receptor. acs.orgnih.gov A scaffold hopping approach from a known triazolopyridine PAM led to the discovery of an imidazopyrazinone prototype with an EC₅₀ of 490 nM. nih.gov It is important to note that these active compounds possess a ketone at the 8-position, not an amine. The difference between an 8-amine and an 8-one substituent would significantly alter the electronic and hydrogen-bonding properties, and thus, the specific activity of this compound as an mGlu2 PAM cannot be assumed from these findings.

Interactions with Other GPCRs (e.g., CRH, GABA, Melanocortin Receptors, NPY1R)

The imidazo[1,2-a]pyrazine core has been shown to interact with other GPCRs. Specifically, derivatives have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) when associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov An initial high-throughput screening hit from this class, though possessing different substitutions, was optimized to yield subnanomolar, brain-penetrant leads. nih.gov

There is no specific information in the provided search results detailing the interaction of this compound with corticotropin-releasing hormone (CRH), GABA, Melanocortin, or Neuropeptide Y1 (NPY1) receptors. While related heterocyclic systems have been studied for activity at some of these receptors, such as imidazo[1,2-a]pyridines at the Melanocortin-4 receptor, a direct link to the imidazo[1,2-a]pyrazine-8-amine scaffold is not established. nih.govnih.govmdpi.comnih.gov

Enzyme Inhibitory Activities Beyond Kinases and Phosphatases

Beyond its extensive kinase inhibitory profile, the imidazo[1,2-a]pyrazine scaffold has shown inhibitory activity against other classes of enzymes. Notably, recent research has identified imidazo[1,2-a]pyrazines and their analogues as inhibitors of the main protease (Mpro) of SARS-CoV and SARS-CoV-2, with some analogues demonstrating excellent activity with IC₅₀ values as low as 21 nM. rsc.org This finding opens a new avenue for the application of this versatile heterocyclic system in the development of antiviral agents.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

While specific research on this compound's activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not prominently available, studies on related derivatives highlight the potential of the imidazo[1,2-a]pyrazine scaffold in designing cholinesterase inhibitors. Alzheimer's disease (AD) is characterized by a decline in cholinergic function, making the inhibition of both AChE and BuChE a critical therapeutic strategy. nih.govnih.gov As AD progresses, BuChE activity increases while AChE activity declines, suggesting that dual inhibitors could offer significant benefits. mdpi.com

A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were synthesized and assessed for their potential as multi-target agents for AD treatment. researchgate.netdntb.gov.ua These compounds were evaluated as both AChE inhibitors and antioxidants. The biological assessments showed that these derivatives had moderate inhibitory effects on AChE. researchgate.netdntb.gov.ua For instance, compound 14r from the series was identified as the most potent AChE inhibitor with an IC₅₀ value of 0.47 µM and also showed moderate inhibition of BuChE with an IC₅₀ of 11.02 µM. researchgate.net This compound demonstrated greater activity and selectivity for AChE compared to the reference drug galantamine. researchgate.net Molecular docking studies suggested that this derivative could bind to both the catalytic active site and the peripheral anionic site of AChE. researchgate.net

Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivative 14r and Reference Drug
CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (SI) for AChE
Compound 14r0.4711.0223.45
Galantamine (Reference)5.0118.463.68

Phosphodiesterase Inhibition

Imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of cyclic nucleotide phosphodiesterases (PDEs). nih.gov A study focusing on new derivatives of this class assessed their ability to inhibit PDE isoenzyme types III and IV. While all tested derivatives were moderately potent in inhibiting the type IV isoenzyme, only those with a cyano group at position 2 were potent inhibitors of the type III isoenzyme. nih.gov

More recently, research has expanded to other PDE family members. A 2024 study described the identification of imidazo[1,2-a]pyrazine derivative 7 as a highly potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). nih.gov This enzyme is a negative regulator of the cGAS-STING pathway. Compound 7 showed significant inhibitory activity against ENPP1 with an IC₅₀ value of 5.70 or 9.68 nM, while exhibiting weak inhibition against ENPP2 and ENPP3. nih.gov This highlights the potential for developing highly selective PDE inhibitors based on the imidazo[1,2-a]pyrazine scaffold.

Additionally, related structures like imidazo[1,5-a]pyrido[3,2-e]pyrazines have been characterized as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), suggesting a broader applicability of the imidazo-pyrazine core in targeting this enzyme family. acs.orgdrugbank.com

Helicobacter pylori VirB11 ATPase Inhibition by this compound

The virulence of Helicobacter pylori is largely dependent on its type IV secretion system (T4SS), which translocates toxic bacterial factors into host cells. nih.govnih.gov The VirB11 ATPase HP0525 is an essential energy-providing component of this system, making it a key target for new antibacterial agents. nih.govnih.gov

Virtual high-throughput screening identified the imidazo[1,2-a]pyrazine scaffold as a potential ATP mimic capable of inhibiting HP0525. ucl.ac.uk Subsequent synthesis and in-vitro screening of a series of novel 8-amino imidazo[1,2-a]pyrazine derivatives led to the identification of several compounds with moderate to good potency as competitive inhibitors of HP0525. nih.govresearchgate.net A lead compound, 14 , emerged with an IC₅₀ value of 7 µM. ucl.ac.uk

To enhance selectivity for the bacterial ATPase over mammalian ATPases, researchers designed bivalent inhibitors. nih.govnih.gov These constructs feature the 8-amino imidazo[1,2-a]pyrazine moiety (to target the ATPase active site) linked to a peptide designed to recognize the subunit-subunit interface of the hexameric HP0525 protein. nih.govnih.gov This innovative approach aims to improve selectivity and probe the assembly of the HP0525 hexamer. nih.govnih.gov

Inhibitory Activity of 8-Amino Imidazo[1,2-a]pyrazine Derivatives against H. pylori HP0525 ATPase
Compound ClassTargetReported IC₅₀ RangeLead Compound ExampleLead Compound IC₅₀
8-Amino Imidazo[1,2-a]pyrazinesHP0525 ATPase6 - 48 µMCompound 147 µM

Mycobacterium tuberculosis Glutamine Synthetase (MtGS) Inhibition

Current research available from the conducted searches does not indicate that this compound or other imidazo[1,2-a]pyrazin-8-amine derivatives are inhibitors of Mycobacterium tuberculosis glutamine synthetase (MtGS). While MtGS is considered a promising target for anti-tuberculosis drugs, and various inhibitors have been explored, the imidazo[1,2-a]pyrazine scaffold is not mentioned in this context in the provided results. nih.govnih.gov

Interactions with Other Biological Pathways and Macromolecules

The versatility of the imidazo[1,2-a]pyrazine framework extends to interactions with other significant biological targets.

Androgen Receptor (AR) Binding and Functional Modulation

There is no direct evidence from the search results of this compound binding to the androgen receptor (AR). However, research into a structurally related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), offers insights into how a similar phenyl-imidazo-amine structure might interact with the AR. nih.govnih.gov PhIP, a dietary carcinogen, has been shown through molecular docking simulations to bind to the ligand-binding domain (LBD) of the AR, where it competes with the natural ligand dihydrotestosterone (B1667394) (DHT). nih.govnih.govresearchgate.net In-vitro assays demonstrated that PhIP can increase AR protein expression and modulate its activity. nih.gov It is crucial to note the structural difference: PhIP is an imidazo[4,5-b]pyridine, not an imidazo[1,2-a]pyrazine. Therefore, while these findings are intriguing, they cannot be directly extrapolated to this compound without further specific investigation.

Insulin-like Growth Factor 1 (IGF-1) Receptor Inhibition

There is no available data to suggest that this compound functions as an inhibitor of the Insulin-like Growth Factor 1 (IGF-1) Receptor.

Wnt2/β-catenin Pathway Inhibition

There is no available data to indicate that this compound is an inhibitor of the Wnt2/β-catenin pathway.

Hypoxia-Inducible Factor (HIF) Inhibition

There is no available data to support that this compound acts as an inhibitor of Hypoxia-Inducible Factor (HIF).

Computational and in Silico Methodologies in 6 Phenylimidazo 1,2 a Pyrazin 8 Amine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a cornerstone computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the 6-phenylimidazo[1,2-a]pyrazin-8-amine core, docking simulations are instrumental in understanding how it and its analogs fit into the binding sites of various protein targets, such as protein kinases. nih.govnih.gov These simulations calculate a scoring function to estimate the binding affinity, allowing researchers to rank different derivatives and hypothesize key molecular interactions driving the binding event.

Studies on related imidazopyrazine and imidazopyridine derivatives frequently employ molecular docking to rationalize observed biological activities and guide further chemical modifications. nih.govmdpi.comnih.gov For instance, docking can reveal how the phenyl group at the C6 position and the amine at the C8 position of the core scaffold contribute to binding within a specific pocket of a target protein.

Virtual high-throughput screening (vHTS) is a powerful computational strategy used to screen vast libraries of chemical compounds against a specific protein target. This process filters large databases to identify a smaller, more manageable set of "hits" that are predicted to have a high likelihood of binding to the target. In the context of this compound research, vHTS can be used in two primary ways:

Scaffold Identification: Screening large compound libraries to identify the imidazo[1,2-a]pyrazine (B1224502) scaffold as a promising starting point for a particular biological target, such as a specific kinase. rsc.orgresearchgate.net

Derivative Prioritization: Once the core scaffold is established, vHTS can be used to screen virtual libraries of derivatives, varying the substituents at different positions of the imidazo[1,2-a]pyrazine ring to identify which modifications are most likely to enhance binding affinity and selectivity.

This approach significantly accelerates the hit identification phase of drug discovery by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

A critical output of molecular docking is the detailed prediction of the binding mode and the network of interactions between the ligand and the protein. For this compound derivatives, this analysis is key to understanding their mechanism of action at a molecular level.

Key interactions often identified include:

Hydrogen Bonds: The nitrogen atoms within the imidazopyrazine core and the exocyclic amine at the C8-position are potential hydrogen bond donors and acceptors. Docking studies can pinpoint which of these atoms form crucial hydrogen bonds with amino acid residues in the protein's active site, such as the hinge region of a kinase. researchgate.netdundee.ac.uk

Hydrophobic Interactions: The phenyl ring at the C6-position can form favorable hydrophobic and aromatic interactions within a corresponding pocket of the target protein.

By analyzing these predicted interactions for a series of compounds, researchers can build a structure-activity relationship (SAR) that explains why certain derivatives are more potent than others. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing valuable information about the stability of the predicted binding pose and the flexibility of both the ligand and the protein. youtube.com For a this compound-protein complex, an MD simulation can confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds, thus validating the docking results. nih.govnih.gov

To obtain a more quantitative estimate of binding affinity than docking scores alone, binding free energy calculations are performed on the trajectories generated from MD simulations. nih.gov The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-state" techniques for this purpose. nih.gov These methods calculate the free energy of binding by considering the energies of the protein-ligand complex, the free protein, and the free ligand. nih.govnih.gov

The total binding free energy is typically decomposed into several components, as detailed in the table below.

Energy ComponentDescription
ΔE_gas The gas-phase interaction energy, comprising van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions between the protein and ligand.
ΔG_solv The solvation free energy, which is the energy cost or gain of transferring the molecules from a vacuum to the solvent. It is composed of a polar (ΔG_polar) and a non-polar (ΔG_nonpolar) component.
-TΔS The conformational entropy change upon binding. This term is computationally expensive and often omitted when comparing relative binding affinities of similar compounds.

Table 1: Components of MM/PBSA and MM/GBSA Binding Free Energy Calculations.

These calculations are invaluable for refining the ranking of potential inhibitors and providing a more accurate prediction of their relative potencies. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) approaches, such as pharmacophore modeling, become essential. A pharmacophore represents the ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific target structure and to trigger (or block) its biological response.

For the this compound scaffold, a pharmacophore model could be built based on a set of known active analogs. rsc.org This model would define the spatial arrangement of key chemical features, such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers, that are critical for activity. documentsdelivered.com

The process begins by aligning a set of structurally diverse but active molecules that are presumed to bind to the same target. From this alignment, a common-feature pharmacophore hypothesis is generated. For inhibitors based on the this compound core, a hypothetical pharmacophore model might include the features outlined in the table below.

Pharmacophore FeaturePotential Corresponding Chemical Moiety
Hydrogen Bond Acceptor Nitrogen atom in the pyrazine (B50134) or imidazole (B134444) ring.
Hydrogen Bond Donor The N-H group of the 8-amine.
Aromatic Ring The phenyl group at the C6-position.
Aromatic Ring The fused imidazo[1,2-a]pyrazine core itself.
Hydrophobic Center The phenyl substituent.

Table 2: Hypothetical Pharmacophore Features for the this compound Scaffold.

Once validated, this pharmacophore hypothesis serves as a 3D query to search for new, structurally diverse compounds in databases that possess the required chemical features, potentially leading to the discovery of novel hit compounds. rsc.org

Development of Structure-Based Pharmacophore Models

Structure-based pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.govnih.gov This approach relies on the known 3D structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy, in complex with a ligand. nih.govresearchgate.net

In the context of imidazo[1,2-a]pyrazine derivatives, this methodology has been pivotal. For instance, the co-crystallization of the derivative 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine with Aurora-A kinase provided critical insights into the binding interactions of this class of compounds. nih.govresearchgate.net Such crystal structures serve as the foundation for creating a pharmacophore model. The model highlights key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding affinity and selectivity.

The general process for developing a structure-based pharmacophore model involves several steps:

Target-Ligand Complex Preparation: The 3D structure of the protein-ligand complex is obtained and prepared. This involves adding hydrogen atoms, assigning bond orders, and minimizing the energy of the complex to ensure a realistic conformation.

Feature Identification: The key interaction features between the ligand (e.g., an imidazo[1,2-a]pyrazine derivative) and the protein's active site are identified. nih.gov These features constitute the pharmacophore.

Model Generation and Validation: Based on the identified features, a pharmacophore model is generated. This model is then validated to ensure it can distinguish between known active and inactive compounds. nih.gov

Once validated, these models are used for virtual screening of large compound libraries to find new molecules with diverse scaffolds that fit the pharmacophoric requirements, potentially leading to the discovery of novel and potent inhibitors. nih.gov For the imidazo[1,2-a]pyrazine class, this has led to the design of more potent and selective Aurora-A kinase inhibitors. nih.gov

Table 1: Key Pharmacophoric Features for Imidazo[1,2-a]pyrazine-based Kinase Inhibitors
Pharmacophoric FeatureDescriptionExample Interaction with Target (e.g., Aurora-A)
Hydrogen Bond DonorAn atom with an available hydrogen for a hydrogen bond.Amine group on the pyrazine ring.
Hydrogen Bond AcceptorAn atom with a lone pair available to accept a hydrogen bond.Nitrogen atoms within the imidazopyrazine core.
Aromatic RingA planar, cyclic, conjugated ring system.Phenyl group at the C6 position.
Hydrophobic CenterA non-polar region of the molecule.Substituents on the phenyl ring or other positions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For imidazo[1,2-a]pyrazine derivatives, QSAR studies are crucial for understanding how different chemical substitutions on the core scaffold influence their therapeutic effects, such as anticancer activity. researchgate.netnih.gov

The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the changes in their molecular properties, which are encoded in their structure. researchgate.net The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A mathematical model is then built to relate these descriptors to the observed biological activity, often expressed as an IC50 value. researchgate.net

For example, QSAR models have been developed to predict the cytotoxic effects of imidazo[1,2-a]pyrazine derivatives against various cancer cell lines. researchgate.net These models can help researchers prioritize which new derivatives to synthesize and test, saving significant time and resources. Structure-activity relationship (SAR) studies, which form the basis of QSAR, have shown that the nature of functional groups at different positions on the imidazo[1,2-a]pyrazine ring system is critical for anticancer activity. rsc.orgrsc.org

Key findings from SAR studies of imidazo[1,2-a]pyrazine derivatives that inform QSAR models include:

The central imidazo[1,2-a]pyrazine core is essential for activity. rsc.orgrsc.org

Substitutions at the C2, C3, and C8 positions can significantly modulate biological activity.

The presence of specific amine groups at the 3rd position can influence anticancer effects. rsc.org

Electron-donating groups can impact the potency of the compounds. rsc.org

These qualitative SAR observations are quantified in QSAR models to create predictive tools for designing compounds with improved potency and selectivity.

Table 2: Impact of Substituents on Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
Position of SubstitutionType of SubstituentObserved Effect on ActivityReference
C3Tertiary butylamineModerate anticancer activity observed. rsc.org
C6Phenyl groupCommon feature in active compounds. nih.gov
C8Amino derivatives (e.g., morpholine, piperidine)Can lead to promising antioxidant and free radical scavenging activity.
Core ScaffoldImidazo[1,2-a]pyridine (B132010) vs. Imidazo[1,2-a]pyrazineImidazo[1,2-a]pyridine derivatives showed more significant anticancer activity in one study. rsc.org

In Silico Assessment of Drug-Likeness and Chemical Space Exploration

Beyond predicting biological activity, computational methods are vital for assessing the "drug-likeness" of potential therapeutic agents. Drug-likeness refers to a compound's balance of molecular properties that make it suitable for development as a drug, including absorption, distribution, metabolism, and excretion (ADME) characteristics. For the this compound family, in silico tools are used to predict these properties and guide the exploration of chemical space. drugbank.com

Chemical space exploration involves the systematic synthesis and evaluation of analogs of a lead compound to map out structure-property relationships. drugbank.com By making targeted modifications to the core imidazo[1,2-a]pyrazine scaffold, researchers can explore how changes in structure affect not only potency but also drug-like properties such as solubility, membrane permeability, and metabolic stability. nih.gov

In silico models are used to predict various drug-like properties, often guided by rules such as Lipinski's Rule of Five. These predictions help to identify compounds that are more likely to have favorable pharmacokinetic profiles. For example, studies on imidazo[1,2-a]pyrazine derivatives have focused on developing brain-penetrant compounds or those with acceptable oral bioavailability, key aspects of drug-likeness. drugbank.comnih.gov A function-oriented synthesis (FOS) approach has been used to create imidazo[1,2-a]pyrazine derivatives, leading to compounds with not only potent inhibitory activity against targets like PI3K/mTOR but also acceptable oral bioavailability and modest plasma clearance. drugbank.com

This computational pre-screening allows for the early identification of potential liabilities, enabling medicinal chemists to prioritize the synthesis of compounds with a higher probability of success in later stages of drug development.

Advanced Analytical and Spectroscopic Characterization Techniques for Imidazo 1,2 a Pyrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 6-Phenylimidazo[1,2-a]pyrazin-8-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy for related imidazo[1,2-a]pyrazine (B1224502) compounds reveals characteristic signals for the protons on the heterocyclic core and the phenyl substituent. google.com The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are crucial for assigning each proton to its specific position in the structure. google.com For instance, the protons on the pyrazine (B50134) and imidazole (B134444) rings typically appear in distinct regions of the spectrum, while the phenyl protons exhibit patterns indicative of their substitution.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a specific signal, with its chemical shift dependent on its hybridization and the electronegativity of neighboring atoms. Spectral data for analogous compounds, such as 2-(Furan-2-yl)-6-phenylimidazo[1,2-a]pyrazin-8-amine, have been documented, aiding in the structural confirmation of this class of compounds. unifi.it

Table 1: Representative NMR Data Interpretation for Imidazo[1,2-a]pyrazine Derivatives

Nucleus Typical Chemical Shift Range (ppm) Information Provided
¹H 6.0 - 9.0 Aromatic and heterocyclic proton environments
¹H 7.0 - 8.5 Phenyl group proton signals
¹H ~5.0 - 7.0 (broad) Amine (NH₂) proton signal

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with high accuracy. This allows for the confident determination of its elemental formula, a critical step in identifying a newly synthesized molecule. For this compound, HRMS would be used to measure its exact mass and compare it to the theoretical mass calculated from its chemical formula (C₁₂H₁₀N₄). The high resolution of this technique distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions. This method is crucial for confirming the identity and purity of the final product in synthetic chemistry.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Vibrational Mode
Primary Amine N-H 3300 - 3500 (typically two bands) Symmetric & Asymmetric Stretching
Primary Amine N-H 1590 - 1650 Scissoring (Bending)
Aromatic Ring C-H 3000 - 3100 Stretching
Aromatic Ring C=C 1400 - 1600 Stretching

These expected peaks, when observed in an experimental spectrum, provide strong evidence for the proposed structure of this compound.

X-ray Crystallography for Precise Three-Dimensional Molecular and Ligand-Protein Complex Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state, crystalline sample. This technique can provide unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would yield a detailed map of its molecular geometry.

Furthermore, X-ray crystallography is instrumental in drug discovery for visualizing how a ligand, such as an imidazo[1,2-a]pyrazine derivative, binds to its protein target. For example, the crystal structure of a related compound, 2-(Furan-2-yl)-6-phenylimidazo[1,2-a]pyrazin-8-amine, has been utilized in studies involving the human adenosine (B11128) A2A receptor (hA2AAR), providing insights into the binding interactions at the atomic level. unifi.it Such structural information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

In Vitro Biochemical and Cellular Assays for Biological Activity Evaluation

Following structural confirmation, the biological activity of this compound and its analogs is assessed through a variety of in vitro assays.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental for determining if a compound can modulate the activity of a specific enzyme, which is often a key target in disease pathways. Derivatives of this compound have been investigated as inhibitors of several protein kinases. google.com For example, related imidazopyrazine compounds have been identified as potent inhibitors of Spleen Tyrosine Kinase (Syk). google.com Syk is a crucial mediator in the signaling pathways of immune cells, and its inhibition is a therapeutic strategy for treating autoimmune diseases and allergic disorders. google.com Assays measuring the catalytic activity of kinases like PYK2 have also been employed to evaluate this class of compounds. google.com These biochemical assays typically measure the rate of phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor to determine its potency, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Functional Assays

Cell-based functional assays provide a more physiologically relevant context to evaluate a compound's biological effects. These assays measure the downstream consequences of target engagement within a living cell. For kinase inhibitors like the imidazopyrazine derivatives, cell-based assays can confirm that the compound can penetrate the cell membrane and inhibit the target in its natural environment. For instance, inhibitors of Syk kinase, a class to which derivatives of this compound belong, have been shown to inhibit mast cell degranulation in cell-based assays. google.comgoogle.com This is a key functional outcome of Syk inhibition and is relevant to allergic responses. google.com Such assays are critical for validating the therapeutic potential of a compound before advancing to more complex models. google.com

Spectrophotometric and Fluorescent Readouts in Assay Development

The inherent photophysical properties of the imidazo[1,2-a]pyrazine scaffold are instrumental in the development of sensitive and robust assays for biological screening and diagnostics. The utility of this class of compounds, including this compound and its analogs, is significantly enhanced by their capacity to be monitored through spectrophotometric and, more notably, fluorescent readouts.

The fluorescence characteristics of imidazo[1,2-a]pyrazine derivatives are influenced by the nature and position of substituents on the heterocyclic core. researchgate.net This allows for the fine-tuning of their absorption and emission spectra to suit various assay formats. For instance, the introduction of different functional groups can lead to shifts in the emission wavelength, a phenomenon that can be exploited for developing specific probes. researchgate.net Research has shown that the solvent environment can also significantly impact the fluorescence properties of these compounds, with solvents like acetonitrile (B52724) causing a blue shift in the emission spectrum for some derivatives. researchgate.net

A key application of the fluorescent properties of these compounds is in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. For example, this compound has been utilized in TR-FRET assays to determine its antagonistic activity on the adenosine A2A receptor. google.com In this type of assay, the compound's ability to modulate the interaction between a europium-labeled antibody and a fluorescently tagged ligand is measured, providing a quantifiable readout of its biological activity. google.com

Furthermore, derivatives of the imidazo[1,2-a]pyrazine scaffold are employed in various other fluorescence-based assays. Indirect immunofluorescence assays have been used to observe the effect of certain imidazo[1,2-a]pyrazine derivatives on the localization of viral proteins, such as the influenza nucleoprotein. nih.gov In these assays, the compound induces a change in the cellular distribution of the target protein, which is then visualized using a fluorescently labeled antibody.

The development of fluorescent probes for detecting specific analytes is another significant application. While not specific to this compound, related imidazo[1,2-a]pyridine-functionalized dyes have been engineered to act as fluorescent probes for metal ions like Hg2+, demonstrating the versatility of the broader imidazo-heterocycle family in assay development. rsc.org These probes often work on a turn-on or ratiometric fluorescence mechanism upon binding to the target analyte.

The photophysical properties of a derivative of this compound have been characterized, providing insight into its absorption and fluorescence behavior. The data from such characterizations are crucial for optimizing assay conditions, such as selecting appropriate excitation and emission wavelengths to maximize signal and minimize background interference.

Table 1: Photophysical Properties of a this compound Derivative

Compound Excitation Wavelength (nm) Emission Wavelength (nm)
2-(4-((8-amino-6-phenylimidazo[1,2-a]pyrazin-2-yl)methoxy)-1H-1,2,3-triazol-1-yl)ethanol 360 480

Data sourced from a study on photophysical characterizations of imidazo[1,2-a]pyrazine derivatives.

Future Research Directions and Translational Outlook for 6 Phenylimidazo 1,2 a Pyrazin 8 Amine

Rational Design and Synthesis of Next-Generation Imidazo[1,2-a]pyrazin-8-amine (B40915) Analogues

Future progress is contingent on the rational design and synthesis of new analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. The imidazo[1,2-a]pyrazine (B1224502) core allows for structural modifications at several key positions, primarily C2, C3, C6, and C8, which significantly influence biological activity. tsijournals.com

A cornerstone of synthetic strategy involves the functionalization of the C8 position. The synthesis of 8-amino-substituted derivatives is often achieved through the nucleophilic substitution of an 8-bromo precursor with a variety of cyclic and acyclic secondary amines. tsijournals.com This approach allows for the introduction of diverse pharmacophores to modulate the compound's properties. tsijournals.com

Exemplary research in this area includes the development of imidazo[1,2-a]pyrazines as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the TARP γ-8 auxiliary subunit. nih.gov In these studies, structure-activity relationship (SAR) optimization revealed that a para-fluorophenyl group at the C2 position maintained potency while improving lipophilic ligand efficiency. nih.gov Further exploration at the C3 position demonstrated the critical role of a hydrogen-bond donor, with a phenol (B47542) group yielding significantly higher potency compared to a methoxy-substituted analogue. nih.gov

Similarly, in the pursuit of selective Discoidin Domain Receptor 1 (DDR1) inhibitors for cancer, the imidazo[1,2-a]pyrazine moiety was identified as a privileged core capable of forming a crucial hydrogen bond with the hinge region residue Met704 of the kinase. nih.gov Comprehensive SAR studies led to the discovery of highly potent and selective inhibitors based on this scaffold. nih.gov

Table 1: Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrazine Analogues as TARP γ-8 Selective AMPAR Negative Modulators

This interactive table is based on data from a study on AMPAR negative modulators and illustrates how modifications to the core structure impact biological activity. nih.gov

Compound C2-Substituent C3-Substituent pIC₅₀ (γ-8)
6 p-Chlorophenyl 4-Hydroxyphenyl 7.9
7 p-Fluorophenyl 4-Hydroxyphenyl 7.9
8 p-Fluorophenyl 4-Methoxyphenyl 6.3
9 p-Fluorophenyl 4-Aminophenyl 7.2
10 p-Fluorophenyl 4-Acetamidophenyl <5.0

These examples underscore a future direction focused on fine-tuning substituents to optimize interactions with specific biological targets and improve drug-like properties, although challenges such as high in vivo clearance in some series must be addressed, potentially through core scaffold replacement strategies. nih.gov

Identification and Validation of Novel Biological Targets for the Imidazo[1,2-a]pyrazine Scaffold

While the imidazo[1,2-a]pyrazine scaffold has been explored for a range of activities including antimicrobial, antioxidant, and anti-inflammatory effects, future research will focus on identifying and validating more specific and novel molecular targets. tsijournals.com This scaffold's structural versatility makes it a prime candidate for targeting various protein families.

Key research has already paved the way for exploring new therapeutic areas:

Neuropsychiatric and Neurological Disorders: The discovery of imidazo[1,2-a]pyrazines as potent and selective negative modulators of TARP γ-8-containing AMPA receptors opens a promising avenue for developing treatments for conditions involving hippocampal hyperexcitability, such as epilepsy. nih.gov

Oncology: The scaffold has been successfully utilized to develop potent and highly selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in the progression of non-small cell lung cancer (NSCLC) and other cancers. nih.gov The ability to achieve high selectivity over other kinases like DDR2, Bcr-Abl, and c-Kit highlights the potential for developing targeted cancer therapies with reduced off-target effects. nih.gov

Infectious Diseases: Beyond general antimicrobial activity, specific molecular targets are being identified. tsijournals.com For instance, a series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the bacterial VirB11 ATPase HP0525, a critical component of the type IV secretion system in some pathogens. Furthermore, derivatives have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.

Future efforts will likely involve large-scale screening of imidazopyrazine libraries against diverse panels of kinases, G-protein coupled receptors (GPCRs), and other enzymes to uncover new, high-value biological targets.

Application of Artificial Intelligence and Machine Learning in Imidazopyrazine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of imidazopyrazine-based drugs. ijirt.orgmednexus.org These computational technologies can significantly accelerate the timeline and reduce the costs associated with bringing a new drug to market. nih.govbpasjournals.com

The application of AI/ML to the imidazopyrazine scaffold can be envisioned in several key areas:

Accelerated Hit Identification and Lead Optimization: AI algorithms can screen vast virtual libraries of imidazopyrazine derivatives against structural models of biological targets, identifying promising candidates much faster than traditional high-throughput screening. nih.gov Generative AI models can also design novel imidazopyrazine analogues from scratch, optimized for desired properties like high binding affinity and drug-likeness. accscience.com

Prediction of Physicochemical and ADMET Properties: A major hurdle in drug discovery is the high failure rate of candidates due to poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). accscience.com ML models, trained on large datasets, can predict these properties for novel imidazopyrazine analogues with increasing accuracy, allowing researchers to prioritize compounds with a higher probability of success and filter out those likely to fail early in the process. nih.gov

Target Identification and Drug Repurposing: AI can analyze complex biological data from genomics, proteomics, and clinical studies to identify or validate novel biological targets for the imidazopyrazine scaffold. accscience.com Additionally, AI can facilitate drug repurposing by scanning existing databases to find new therapeutic uses for known imidazopyrazine compounds. nih.gov

By harnessing these powerful computational tools, researchers can navigate the complex chemical space of imidazopyrazines more efficiently, leading to the faster development of optimized therapeutic agents. bpasjournals.com

Integration of In Vitro and In Silico Approaches for Comprehensive Mechanistic Understanding

A synergistic integration of in vitro (experimental) and in silico (computational) methods is crucial for gaining a deep, mechanistic understanding of how imidazopyrazine derivatives function. This integrated approach allows researchers to not only observe a biological effect but also to understand the underlying molecular interactions that cause it.

Future research will increasingly rely on this iterative cycle:

In Vitro Screening: High-throughput screening (HTS) of imidazopyrazine libraries identifies initial "hit" compounds against a specific biological target. nih.gov

In Silico Modeling: Molecular docking and simulation studies are then used to predict how these hits bind to the target protein. nih.gov For example, computational docking of a DDR1 inhibitor based on the imidazo[1,2-a]pyrazine scaffold revealed a critical hydrogen bond with a Met704 residue, explaining its mode of action at an atomic level. nih.gov

Structure-Guided Design: The insights from computational models guide the rational design of new analogues with predicted improvements in binding affinity or selectivity. nih.gov

In Vitro Validation: These newly synthesized compounds are then tested experimentally to validate the computational predictions and further refine the structure-activity relationship. nih.gov

This feedback loop between wet-lab experiments and computational analysis provides a much richer understanding than either approach could alone. It enables the precise tailoring of molecules for a desired biological effect and helps to explain unexpected results, such as the dramatic loss of activity when a key hydrogen-bonding group is removed. nih.govnih.gov

Preclinical In Vivo Efficacy Studies and Mechanism Deconvolution

The ultimate test for any potential therapeutic is its efficacy and behavior in a living organism. Therefore, a critical future direction involves rigorous preclinical in vivo studies to assess the therapeutic potential of promising 6-phenylimidazo[1,2-a]pyrazin-8-amine analogues.

Following successful in vitro characterization, lead compounds must be advanced into relevant animal models of disease. An example of this translational path was seen with a lead compound derived from an imidazopyrazine series targeting TARP γ-8 AMPARs. nih.gov After the initial imidazopyrazine series was found to have poor pharmacokinetic properties, a closely related isostere was developed and tested in vivo. nih.gov Following oral administration in mice, this compound demonstrated both time- and dose-dependent engagement with its target receptor in the hippocampus. nih.gov This target engagement translated directly to robust seizure protection in established anticonvulsant models, validating the therapeutic concept. nih.gov

Similarly, a leading DDR1 inhibitor from an imidazopyrazine series was shown to potently suppress the tumorigenicity, migration, and invasion of non-small cell lung cancer cells in cellular assays. nih.gov While the compound's in vivo pharmacokinetic profile was not ideal for further development, these studies supported the potential of targeting DDR1 with this class of compounds. nih.gov

Future preclinical work must focus not only on demonstrating efficacy but also on "mechanism deconvolution"—confirming that the therapeutic effect observed in vivo is a direct result of the compound interacting with its intended target. This involves pharmacodynamic studies to measure target engagement in tissues and linking it directly to the pharmacological response. Such studies are essential to validate the mechanism of action and build a strong case for advancing these compounds toward clinical trials.

Q & A

Q. What are the established synthetic routes for 6-Phenylimidazo[1,2-a]pyrazin-8-amine, and how do reaction conditions influence yield?

The compound is synthesized via multicomponent reactions (MCRs), particularly the Groebke-Blackburn-Bienaymé (GBB) reaction. Pyrazine-2,3-diamine reacts with aldehydes and isocyanides under mild conditions (e.g., 60–80°C, 12–24 h) to yield adenine-mimetic derivatives. Variations in substituents on diaminopyrazines and aldehydes affect regioselectivity, with yields ranging from 60% to 85% . For example, using electron-withdrawing groups on aldehydes improves cyclization efficiency.

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation relies on:

  • 1H/13C NMR : Aromatic protons appear as doublets at δ 7.2–8.5 ppm (J = 8–10 Hz), while the amine protons resonate as broad singlets at δ 5.8–6.2 ppm .
  • IR spectroscopy : N-H stretching (3200–3350 cm⁻¹) and imidazole ring vibrations (1600–1650 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Resolves π-stacking interactions between phenyl and imidazo-pyrazine moieties (e.g., dihedral angles of 15–25°) .

Q. What are the key structural motifs influencing biological activity in this scaffold?

The imidazo[1,2-a]pyrazine core mimics adenine, enabling adenosine receptor binding. Substituents at the 6-position (e.g., phenyl groups) enhance lipophilicity and A2A receptor affinity (Ki = 12–50 nM), while electron-donating groups at the 8-amine improve solubility without compromising activity .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for novel derivatives?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and regioselectivity in MCRs. For instance, computational screening identified tert-butyl isocyanide as optimal for minimizing steric clashes in GBB reactions, improving yields by 18% compared to methyl isocyanide . Molecular dynamics simulations further refine solvent selection (e.g., DMF vs. THF) based on polarity and hydrogen-bonding capacity .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR and X-ray data often arise from dynamic processes (e.g., tautomerism). To resolve this:

  • Perform variable-temperature NMR (VT-NMR) to detect exchange broadening (e.g., amine proton shifts at >40°C).
  • Validate via H/D exchange experiments : Disappearance of NH signals after D2O treatment confirms labile protons .
  • Compare simulated (Mercury 4.3) and experimental XRD patterns to rule out polymorphism .

Q. What strategies improve scalability of this compound synthesis for preclinical studies?

  • Flow chemistry : Continuous flow reactors reduce reaction times (from 24 h to 2 h) by enhancing heat/mass transfer. For example, a microreactor at 100°C achieves 92% yield with 0.5 M substrate concentration .
  • Green solvent substitution : Replacing DCM with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining purity (>98% by HPLC) .

Q. How do steric and electronic effects at the 6-phenyl position modulate pharmacological properties?

  • Steric effects : Bulky substituents (e.g., 2-naphthyl) reduce A1 receptor binding (Ki = 210 nM) due to cavity size limitations.
  • Electronic effects : Electron-withdrawing groups (e.g., 4-NO2-phenyl) enhance π-π stacking with Tyr271 in A2A receptors, lowering Ki to 8 nM. Hammett plots (σ = 0.78) confirm linear free-energy relationships for meta-substituted derivatives .

Methodological Considerations

Q. What experimental controls are essential to ensure reproducibility in MCRs?

  • Use anhydrous solvents (verified by Karl Fischer titration, H2O < 50 ppm).
  • Monitor reaction progress via TLC (silica gel 60 F254, eluent: EtOAc/hexane 1:1) and HPLC-MS (ESI+, m/z [M+H]+ = 280.1) .
  • Include internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR analysis .

Q. How can researchers integrate high-throughput screening (HTS) with synthetic workflows?

  • Automated liquid handlers prepare 96-well plates with varying substituents (e.g., 20 aldehydes × 5 isocyanides).
  • Parallel synthesis in microwave reactors (150°C, 30 min) accelerates library generation (20 compounds/day) .
  • SPR (Surface Plasmon Resonance) screens binding affinities in real-time, prioritizing derivatives with ΔRU > 200 for further study .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro activity and in vivo pharmacokinetics?

  • Metabolic stability assays : Microsomal incubation (human liver microsomes, 1 mg/mL) identifies rapid oxidation of 8-amine groups (t1/2 = 12 min).
  • Prodrug strategies : Acetylation of the 8-amine improves oral bioavailability (F = 45% vs. 8% for parent compound) in rodent models .
  • LC-MS/MS quantifies plasma concentrations, correlating Cmax (1.2 µM) with dose-adjusted efficacy .

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